molecular formula C9H7N3S3 B2956025 7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine CAS No. 397290-24-3

7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine

Cat. No.: B2956025
CAS No.: 397290-24-3
M. Wt: 253.36
InChI Key: GEJIJMJSUPHWGD-UHFFFAOYSA-N
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Description

7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine is a versatile small molecule scaffold with the molecular formula C9H7N3S3 and a molecular weight of 253.4 g/mol

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways. Thiazolothiazole compounds have been found to have high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications . They are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Oxidation and Substitution: The methylsulfanyl group can be introduced through the oxidation of intermediates with reagents like m-CPBA (meta-chloroperoxybenzoic acid) followed by substitution with secondary amines in solvents such as THF (tetrahydrofuran) at room temperature.

  • Condensation Reactions: Condensation reactions involving thiazole derivatives and appropriate amines can also be employed to synthesize this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like m-CPBA to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can involve the replacement of the methylsulfanyl group with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: m-CPBA, THF, room temperature.

  • Reduction: LiAlH4, NaBH4, in solvents like ether or THF.

  • Substitution: Secondary amines, THF, room temperature.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules

Biology: In biological research, 7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine is used to study various biological processes. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including infections and cancer.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

  • Thiazolo[4,5-d]pyrimidin-7-amine: A structurally related compound with potential biological activities.

  • Benzothiazole derivatives: Other benzothiazole derivatives with similar applications in medicine and industry.

Uniqueness: 7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine stands out due to its unique structural features, which contribute to its diverse biological activities and industrial applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S3/c1-13-9-12-5-3-2-4-6(7(5)15-9)14-8(10)11-4/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJIJMJSUPHWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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